molecular formula C19H22N4O7 B14995499 4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate

4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B14995499
M. Wt: 418.4 g/mol
InChI Key: XKNPCINUHRAGNS-UHFFFAOYSA-N
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Description

4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes diethyl groups, an ethoxycarbonyl phenyl group, and a triazole ring

Preparation Methods

The synthesis of 4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the triazole ring.

    Introduction of Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides under basic conditions.

    Attachment of the Ethoxycarbonyl Phenyl Group: This step involves the reaction of the triazole intermediate with ethoxycarbonyl phenyl isocyanate to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simpler triazole compound with a basic triazole ring structure.

    4,5-Dimethyl-1H-1,2,3-triazole: Similar to the compound but with methyl groups instead of diethyl groups.

    4,5-Diphenyl-1H-1,2,3-triazole: Contains phenyl groups instead of diethyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O7

Molecular Weight

418.4 g/mol

IUPAC Name

diethyl 1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C19H22N4O7/c1-4-28-17(25)12-7-9-13(10-8-12)20-14(24)11-23-16(19(27)30-6-3)15(21-22-23)18(26)29-5-2/h7-10H,4-6,11H2,1-3H3,(H,20,24)

InChI Key

XKNPCINUHRAGNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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